molecular formula C11H20BrNO2 B069821 Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 193629-39-9

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No. B069821
CAS RN: 193629-39-9
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate and related compounds involves multiple steps, including acylation, sulfonation, substitution, and intramolecular lactonization reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is synthesized from piperidin-4-ylmethanol through three steps, culminating in a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, alongside X-ray diffraction (XRD) analysis. Density functional theory (DFT) studies offer deep insights into the optimized molecular structure, molecular electrostatic potential, and frontier molecular orbitals, aiding in understanding the compound's reactivity and interactions (Hou et al., 2023).

Chemical Reactions and Properties

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a precursor in the synthesis of various biologically active compounds. Its reactivity profile includes participation in nucleophilic substitution, oxidation, halogenation, and elimination reactions, leading to the formation of compounds with significant pharmaceutical potential (Zhang et al., 2018).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of compounds such as crizotinib, a drug used in cancer therapy. The synthesis process was detailed in a study where tert-butyl-4-hydroxypiperdine-1-carboxylate was used as the starting material (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : Another research highlighted its role as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The study explored a synthetic route involving acylation, sulfonation, and substitution from piperidin-4-ylmethanol (Wang et al., 2015).

  • Preparation of Piperidine Derivatives : A study discussed the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Synthesis of Piperidine-1-carboxylate Derivatives : The compound also plays a role in the synthesis of various derivatives, such as in a study where the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine formed a compound with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

Mechanism of Action

The mechanism of action of “Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is not specified in the literature I found. Its use in proteomics research suggests that it may interact with proteins or other biological molecules .

properties

IUPAC Name

tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941050
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

CAS RN

193629-39-9
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-boc-3-bromomethylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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